2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide
Description
This compound features a piperidine core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group. The acetamide moiety is linked to a 4-fluoro-2-methylphenyl substituent. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the piperidine and fluorinated aromatic groups may enhance solubility and bioavailability .
Properties
IUPAC Name |
2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c1-14-12-16(24)6-7-19(14)25-20(29)13-28-10-8-15(9-11-28)22-26-21(27-30-22)17-4-2-3-5-18(17)23/h2-7,12,15H,8-11,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYZQZAKUPDNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the piperidine ring and subsequent functionalization to attach the chlorophenyl and fluoromethylphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of certain substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound is explored for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four structurally related acetamide derivatives (Table 1), emphasizing differences in core heterocycles, substituents, and physicochemical implications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocycle Variations: The target compound’s 1,2,4-oxadiazole and piperidine combination contrasts with the dihydropyridinone in and the imidazo-thiazole in . Oxadiazoles generally exhibit higher metabolic stability than triazoles but may have reduced hydrogen-bonding diversity compared to fused systems like imidazo-thiazoles .
Fluorinated Groups: The target’s 4-fluoro-2-methylphenyl group balances lipophilicity and electronic effects, whereas the trifluoromethyl group in significantly increases electronegativity and metabolic resistance.
Physicochemical Implications: The piperidine ring in the target compound likely improves solubility relative to the rigid dihydropyridinone in or the fused imidazo-thiazole in .
Research Findings and Hypotheses
- Metabolic Stability : The target’s 1,2,4-oxadiazole and fluorinated aromatic groups suggest resistance to cytochrome P450-mediated metabolism, similar to observations in .
- Target Selectivity : The 2-chlorophenyl substitution may favor interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the 4-fluoro-2-methylphenyl group could reduce off-target effects compared to the bulkier 4-isopropylphenyl in .
- Synthetic Accessibility : The absence of sulfur linkers (cf. ) simplifies synthesis but may limit diversification strategies.
Biological Activity
The compound 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 343.84 g/mol. The structural features include:
- A piperidine ring , known for its role in various pharmacological activities.
- An oxadiazole moiety , which is linked to the piperidine and is associated with significant biological activity.
- A chlorophenyl group that enhances interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.
Key Findings:
- In vitro studies demonstrated that derivatives containing oxadiazole rings exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
- The compound's IC50 values were comparable to standard chemotherapeutics, indicating its potential as an effective anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The oxadiazole moiety can interact with specific enzymes, inhibiting their activity and thereby affecting cellular processes critical for cancer cell survival.
- Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased expression levels of pro-apoptotic proteins such as p53 and caspase-3, promoting programmed cell death in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound can arrest the cell cycle at the G0-G1 phase, preventing further proliferation of cancer cells .
Study 1: Antiproliferative Effects on MCF-7 Cells
In a controlled study, researchers evaluated the antiproliferative effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM.
Study 2: Selectivity Against Cancer Cells
Further investigations compared the effects of this compound against normal human cells and various cancer cell lines. The findings suggested a selective toxicity towards cancerous cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
